N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide
Description
N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a piperidine ring
Properties
IUPAC Name |
N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S2/c1-12-21(17,18)16-4-2-8(3-5-16)11-14-10(15-19-11)9-6-13-7-20-9/h6-8,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLFHXGBBXQKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N1CCC(CC1)C2=NC(=NO2)C3=CN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of acylhydrazides with carboxylic acids or their derivatives.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diamines.
Coupling Reactions: The final compound is formed by coupling the thiazole and oxadiazole rings with the piperidine ring, followed by sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or hydrazines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.
Pharmacology: It can be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It can be used in the development of new materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide involves its interaction with specific molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as furazolidone and nitrofurazone.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and haloperidol.
Uniqueness
N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide is unique due to the combination of its three distinct rings, which confer a unique set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
